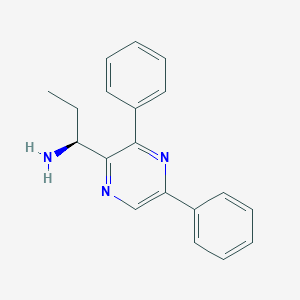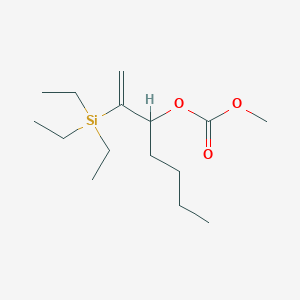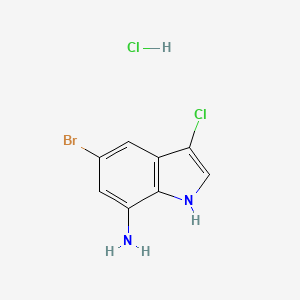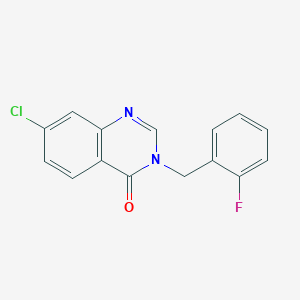
N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine: is a synthetic organic compound that belongs to the class of indanamines This compound is characterized by the presence of a dimethylaminoacetyl group attached to a phenyl-substituted indanamine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenyl-1-indanone and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 2-phenyl-1-indanone with dimethylamine in the presence of a suitable catalyst, such as an acid catalyst, to form an intermediate compound.
Acetylation: The intermediate compound is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the dimethylaminoacetyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Chemistry: N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of novel chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity and specificity towards proteins and nucleic acids.
Medicine: this compound is explored for its pharmacological properties. It is investigated for its potential therapeutic applications, including its role as a ligand for specific receptors and its effects on cellular pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine involves its interaction with molecular targets, such as receptors or enzymes. The compound binds to specific sites on these targets, leading to conformational changes and modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
- N-(2-Dimethylaminoethyl)-2-phenyl-1-indanamine
- N-(2-Dimethylaminoacetyl)-2-phenyl-1-tetralinamine
- N-(2-Dimethylaminoacetyl)-2-phenyl-1-naphthylamine
Comparison: N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine is unique due to its specific indanamine structure and the presence of a dimethylaminoacetyl group. Compared to similar compounds, it exhibits distinct chemical reactivity and binding properties. The presence of the indanamine core imparts specific conformational and electronic characteristics, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
63992-27-8 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
2-(dimethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-18(22)20-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-11,17,19H,12-13H2,1-2H3,(H,20,22) |
InChIキー |
RDTIAPFEZDGJJX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)







![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)
